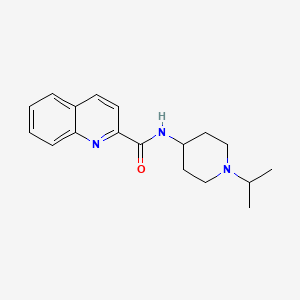
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that belongs to the class of piperidine derivatives and is commonly known as PPQ. The chemical structure of PPQ comprises of a quinoline ring and a piperidine ring, which are linked through a carboxamide group. PPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of PPQ is not fully understood, but it is believed to act by binding to specific targets in cells and modulating their activity. PPQ has been shown to bind to the heme group in the malaria parasite, which is essential for its survival. By binding to heme, PPQ inhibits the growth and replication of the parasite, leading to its death. PPQ has also been found to inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
PPQ has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. PPQ has also been found to induce the production of reactive oxygen species (ROS) and nitric oxide (NO), which play important roles in cellular signaling and regulation. PPQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
PPQ has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. PPQ has also been extensively studied, and its properties and mechanisms of action are well understood. However, PPQ also has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. PPQ also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on PPQ. One area of interest is the development of PPQ-based drugs for the treatment of cancer and malaria. PPQ has been shown to have potent anti-cancer and anti-malarial activity, and further studies are needed to determine its efficacy and safety in clinical trials. Another potential direction is the investigation of the mechanisms of action of PPQ and its effects on cellular signaling and regulation. Understanding these mechanisms could lead to the development of new therapies for a wide range of diseases. Finally, further studies are needed to determine the long-term effects and toxicity of PPQ, as well as its potential interactions with other drugs and compounds.
合成方法
PPQ can be synthesized using various methods, including the Hantzsch reaction, the Skraup reaction, and the Pictet-Spengler reaction. The most commonly used method is the Hantzsch reaction, which involves the condensation of 2-aminobenzaldehyde, acetylacetone, and 1,3-dibromopropane in the presence of a base. The reaction yields PPQ as a yellow crystalline solid, which can be purified using recrystallization.
科学研究应用
PPQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-malarial, and anti-viral properties. PPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to possess potent anti-malarial activity by inhibiting the growth and replication of the malaria parasite.
属性
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)21-11-9-15(10-12-21)19-18(22)17-8-7-14-5-3-4-6-16(14)20-17/h3-8,13,15H,9-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGXHMSUNSSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propan-2-ylpiperidin-4-yl)quinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


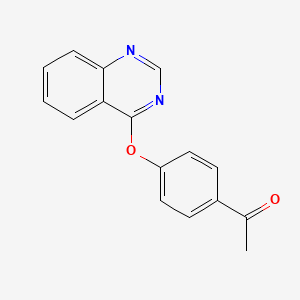

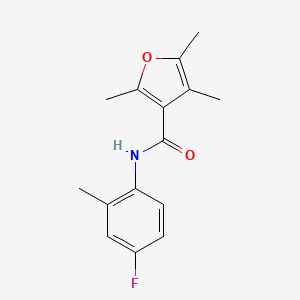
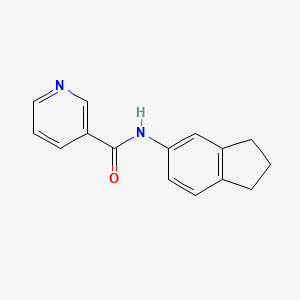

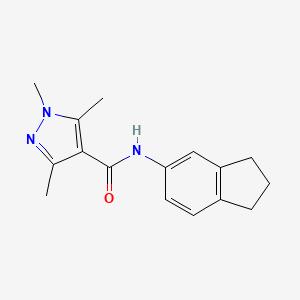
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
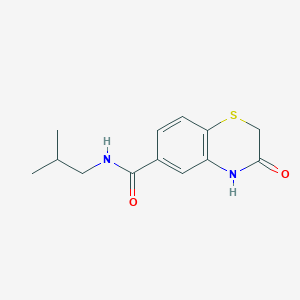
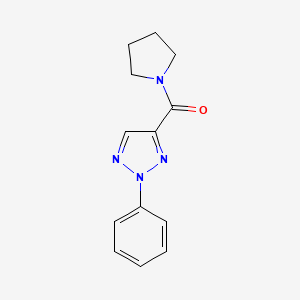
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)

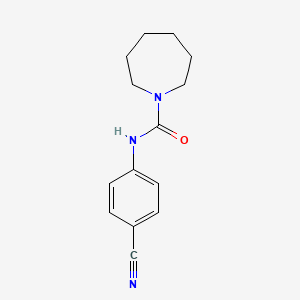
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)